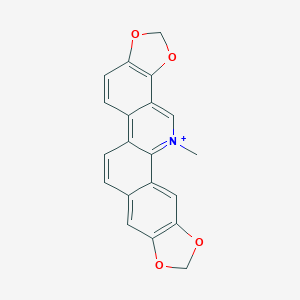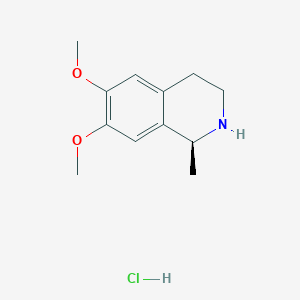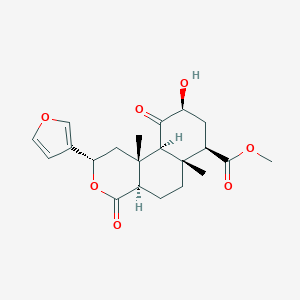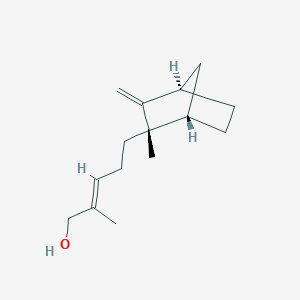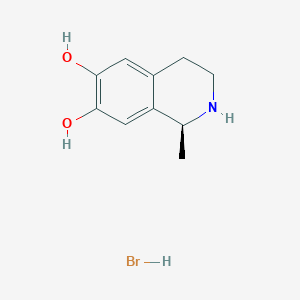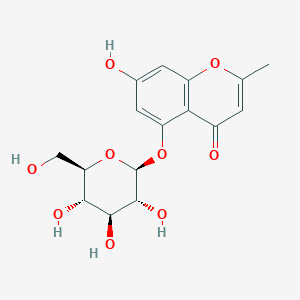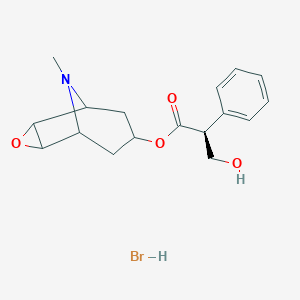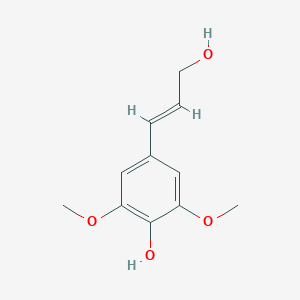
Alcohol sinapílico
Descripción general
Descripción
El alcohol sinapílico es un compuesto orgánico estructuralmente relacionado con el ácido cinámico. Se biosintetiza a través de la ruta bioquímica de los fenilpropanoides, con el sinapaldehído como su precursor inmediato . Este fitoquímico es uno de los monolignoles, que son precursores de la lignina o los lignanos. El this compound también es un precursor biosintético de varios estilbenoides y cumarinas .
Aplicaciones Científicas De Investigación
El alcohol sinapílico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado en el estudio de la lignificación y la biosíntesis de la lignina.
Biología: Actúa como precursor de varios compuestos biológicamente activos.
Medicina: Exhibe actividades antioxidantes, antifúngicas y antimicrobianas.
Industria: Utilizado en la producción de materiales basados en lignina y como materia prima para la biorrefinería.
Mecanismo De Acción
El alcohol sinapílico ejerce sus efectos a través de la ruta de los fenilpropanoides. Se convierte en sinapaldehído y luego se incorpora a la lignina mediante deshidrogenación enzimática . Los objetivos moleculares incluyen enzimas como las lacasas y las peroxidasas, que facilitan la polimerización del this compound en lignina .
Análisis Bioquímico
Biochemical Properties
Sinapyl alcohol plays a crucial role in the biosynthesis of lignin, a complex polymer that provides structural support to plant cell walls . It interacts with several enzymes, including cinnamyl alcohol dehydrogenase (CAD), which catalyzes the reduction of sinapaldehyde to sinapyl alcohol . Additionally, enzymes such as ferulate 5-hydroxylase (F5H) and caffeic acid O-methyltransferase (COMT) are involved in its biosynthesis . These interactions are essential for the formation of lignin, which imparts rigidity and decay resistance to plant cell walls .
Cellular Effects
Sinapyl alcohol influences various cellular processes, particularly in plant cells. It is a key component in the formation of lignin, which is deposited in the secondary cell walls of plants . This deposition enhances the structural integrity and defense mechanisms of the plant . Sinapyl alcohol also affects cell signaling pathways and gene expression related to lignin biosynthesis . Its presence in the cell wall can trigger responses to biotic and abiotic stress, such as pathogen attack and mechanical damage .
Molecular Mechanism
At the molecular level, sinapyl alcohol exerts its effects through its involvement in the lignin biosynthetic pathway . It is synthesized from sinapaldehyde by the action of cinnamyl alcohol dehydrogenase (CAD) . Sinapyl alcohol can also be produced from coniferyl alcohol through the action of ferulate 5-hydroxylase (F5H) and caffeic acid O-methyltransferase (COMT) . These enzymes facilitate the conversion of precursor molecules into sinapyl alcohol, which is then polymerized into lignin by laccases and peroxidases .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of sinapyl alcohol have been studied using various techniques . It has been observed that sinapyl alcohol can be incorporated into plant cell walls, where it undergoes polymerization to form lignin . Over time, the effects of sinapyl alcohol on cellular function can be monitored using bioimaging techniques such as EPR spectroscopy . These studies have shown that sinapyl alcohol remains stable within the cell wall matrix and contributes to the long-term structural integrity of the plant .
Dosage Effects in Animal Models
While sinapyl alcohol is primarily studied in plant systems, its effects in animal models have also been explored . In these studies, varying dosages of sinapyl alcohol have been administered to assess its impact on cellular and metabolic processes . It has been found that high doses of sinapyl alcohol can lead to toxic effects, while lower doses may have minimal impact . These findings highlight the importance of dosage in determining the biological effects of sinapyl alcohol in different organisms .
Metabolic Pathways
Sinapyl alcohol is involved in the phenylpropanoid metabolic pathway, which leads to the biosynthesis of lignin . This pathway begins with the conversion of phenylalanine to cinnamic acid, followed by a series of enzymatic reactions that produce sinapyl alcohol . Key enzymes in this pathway include phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) . Sinapyl alcohol is then polymerized into lignin, contributing to the structural and defensive properties of plant cell walls .
Transport and Distribution
Within plant cells, sinapyl alcohol is transported to the cell wall, where it is incorporated into lignin . This transport is facilitated by specific transporters and binding proteins that ensure the proper localization of sinapyl alcohol . Once in the cell wall, sinapyl alcohol is polymerized by laccases and peroxidases, leading to the formation of lignin . This distribution and incorporation into the cell wall are crucial for the structural integrity and defense mechanisms of the plant .
Subcellular Localization
Sinapyl alcohol is primarily localized in the cell wall, where it participates in lignin biosynthesis . The subcellular localization of sinapyl alcohol is directed by targeting signals and post-translational modifications that ensure its proper incorporation into the cell wall matrix . This localization is essential for the formation of lignin and the resulting structural and defensive properties of the plant cell wall .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El alcohol sinapílico se puede sintetizar mediante la reducción selectiva 1,2 de los ésteres cinamatos correspondientes utilizando hidruro de diisobutilaluminio como agente reductor . Otro método involucra la biosíntesis de alcoholes 4-hidroxicinamilo, incluido el this compound, a través de un proceso de tres pasos en un solo recipiente .
Métodos de Producción Industrial: La producción industrial de this compound a menudo implica la deshidrogenación enzimática de monolignoles como el alcohol p-cumarilo, el alcohol coniferilo y el propio this compound. Estos procesos son catalizados por enzimas como las lacasas y las peroxidasas .
Análisis De Reacciones Químicas
Tipos de Reacciones: El alcohol sinapílico experimenta diversas reacciones químicas, incluyendo:
Oxidación: Potenciada por compuestos como el ácido 4-cumárico y el ácido ferúlico.
Hidroformilación e Hidrogenación: Catalizadas por complejos de carbonilo de cobalto y rodio, lo que lleva a productos como el 4-hidroxi-2-(4-hidroxi-3,5-dimetoxi-fenil)butanal.
Reacciones de Acoplamiento: Con sinapil p-hidroxibenzoato.
Reactivos y Condiciones Comunes:
Oxidación: Peroxidasas y lacasas.
Reducción: Hidruro de diisobutilaluminio.
Hidroformilación e Hidrogenación: Complejos de carbonilo de cobalto y rodio.
Productos Principales:
- 4-hidroxi-2-(4-hidroxi-3,5-dimetoxi-fenil)butanal
- 3-hidroxi-2-(4-hidroxi-3,5-dimetoxi-bencil)propanal
- 4-(3-hidroxipropil)-2,6-dimetoxi-fenol .
Comparación Con Compuestos Similares
El alcohol sinapílico es uno de los tres principales monolignoles, los otros son el alcohol coniferilo y el alcohol p-cumarilo . Estos compuestos difieren en su grado de metoxilación:
Alcohol Coniferilo: Contiene un grupo metoxilo.
Alcohol p-Cumarilo: No contiene grupos metoxilo.
This compound: Contiene dos grupos metoxilo.
Singularidad: El mayor grado de metoxilación del this compound lo hace más reactivo en ciertos procesos químicos, como la oxidación y la polimerización, en comparación con sus homólogos .
Compuestos Similares:
- Alcohol Coniferilo
- Alcohol p-Cumarilo
- Ácido Sinápico
- Siríngol
- Siríngaldehído
- Ácido Siríngico
- Acetosiringona
- Sinapina
- Canolol .
Propiedades
IUPAC Name |
4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-4,6-7,12-13H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFOPEXOUVTGJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10895025 | |
| Record name | 4-(3-Hydroxy-1-propen-1-yl)-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537-33-7 | |
| Record name | Sinapyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Hydroxy-1-propen-1-yl)-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary role of sinapyl alcohol in plants?
A1: Sinapyl alcohol is a primary precursor for syringyl (S) lignin biosynthesis in plants, particularly angiosperms [, , , , ]. S lignin, along with guaiacyl (G) lignin, represents a significant portion of lignin in most flowering plants.
Q2: How does sinapyl alcohol differ from coniferyl alcohol in terms of its role in lignin biosynthesis?
A2: Both are monolignols, but coniferyl alcohol primarily forms guaiacyl (G) lignin units, while sinapyl alcohol gives rise to syringyl (S) units [, , , ]. The additional methoxy group in sinapyl alcohol influences its reactivity and the final lignin structure [].
Q3: What is the significance of sinapyl alcohol glycosylation in plants?
A4: Glycosylation of sinapyl alcohol, forming isosyringin, is believed to aid in its transport and storage [, ]. It may also regulate the availability of free sinapyl alcohol for lignin polymerization [, ].
Q4: Can conifers, which typically lack S lignin, be engineered to produce it?
A5: Yes, studies have demonstrated that introducing genes like ferulate 5-hydroxylase (F5H) and caffeic acid O-methyltransferase (COMT) into conifers like Pinus radiata allows them to produce and incorporate sinapyl alcohol into their lignin, creating a syringyl-rich lignin similar to hardwoods [].
Q5: What is the molecular formula, weight, and characteristic spectroscopic data for sinapyl alcohol?
A6: - Molecular Formula: C11H14O4- Molecular Weight: 210.23 g/mol- Spectroscopic data: NMR and mass spectrometry are commonly used for characterization. Sinapyl alcohol exhibits characteristic signals in 1H and 13C NMR corresponding to its aromatic ring, propenyl side chain, and methoxy groups [, ]. Mass spectrometry confirms the molecular weight and provides fragmentation patterns useful for identification [].
Q6: How does the reactivity of sinapyl alcohol differ from coniferyl alcohol during lignin polymerization?
A7: The presence of an extra methoxy group in sinapyl alcohol makes its radical less reactive compared to the coniferyl alcohol radical []. This difference in reactivity influences the types and frequencies of linkages formed during lignin polymerization, contributing to structural differences between G and S lignin [, ].
Q7: How does pH influence the peroxidase-catalyzed polymerization of sinapyl alcohol?
A8: Studies show that acidic conditions (pH below 4.5) enhance the dehydrogenative polymerization of sinapyl alcohol []. Under these conditions, the reactive quinone methide intermediates formed during oxidation are more likely to react with water, leading to the formation of benzyl alcohol type β-O-4 substructures, a characteristic feature of S-rich lignins [].
Q8: What is the role of peroxidases in the polymerization of sinapyl alcohol?
A9: Peroxidases are crucial for lignin polymerization, catalyzing the oxidation of monolignols like sinapyl alcohol into phenoxy radicals [, , ]. These radicals then undergo spontaneous coupling reactions to form the lignin polymer [, ].
Q9: Are there specific peroxidases that preferentially oxidize sinapyl alcohol?
A10: Research suggests that certain peroxidase isoforms exhibit higher activity towards sinapyl alcohol compared to other monolignols [, ]. For instance, an acidic peroxidase fraction from silver birch (Betula pendula) showed a higher affinity for sinapyl alcohol oxidation than for coniferyl alcohol []. This substrate specificity likely contributes to the regulation of S lignin biosynthesis in angiosperms [].
Q10: Does the presence of syringyl lignin impact the properties of plant biomass?
A11: Yes, syringyl lignin generally makes plant biomass easier to process for biofuel production and paper pulping compared to guaiacyl lignin []. The altered structure of S lignin makes it more amenable to chemical and enzymatic breakdown [, ].
Q11: Can sinapyl alcohol be used as a starting material for producing valuable chemicals?
A12: Potentially, yes. Syringaresinol, a lignan with nutraceutical and polymer applications, can be synthesized from sinapyl alcohol using a two-step biocatalytic process []. This opens avenues for utilizing sinapyl alcohol or its derivatives as a renewable source for valuable chemical production.
Q12: What is the role of computational chemistry in understanding sinapyl alcohol polymerization?
A13: Computational methods, such as density functional theory (DFT) calculations, help predict the reactivity of sinapyl alcohol and its intermediates during polymerization []. These calculations provide insights into the preferential formation of specific lignin linkages and aid in understanding the structural features of S lignin [].
Q13: What are some of the challenges in studying sinapyl alcohol and S lignin?
A14: Challenges include the complexity of the lignin polymerization process, the presence of multiple enzymatic and non-enzymatic reactions, and the difficulty in isolating and characterizing specific lignin structures [, , ]. Further research is needed to fully elucidate the regulatory mechanisms governing sinapyl alcohol biosynthesis and its incorporation into lignin.
Q14: What are the future directions in sinapyl alcohol and lignin research?
A15: Future research will likely focus on engineering plants with tailored lignin compositions to improve biomass processing for biofuels and biomaterials []. Understanding the precise roles of specific peroxidases and other enzymes involved in sinapyl alcohol metabolism will be crucial for developing effective engineering strategies []. Additionally, exploring the potential of sinapyl alcohol and its derivatives as renewable feedstocks for valuable chemical production holds promise for a more sustainable future [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


